1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol
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Overview
Description
1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a difluorophenyl group attached to the piperidine ring, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
The synthesis of 1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol typically involves the reaction of piperidine-4-carboxylic acid with 2,4-difluorobenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the benzyl chloride, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitronium ion for nitration). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine in the brain, which can improve cognitive function and memory .
Comparison with Similar Compounds
1-[(2,4-Difluorophenyl)methyl]piperidin-4-ol can be compared with other similar compounds, such as:
1-[(2,5-Difluorophenyl)methyl]piperidin-4-amine: This compound has a similar structure but contains an amine group instead of a hydroxyl group.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound is an important intermediate in the synthesis of paliperidone, an antipsychotic drug.
1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide: This compound is a novel cannabinoid-1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties to the molecule.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHWQQRRJBOFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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